

Spectroscopic Characterization of 1H-Indazol-7-amine: A Technical Guide

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Compound of Interest

Compound Name: 1H-Indazol-7-amine

Cat. No.: B1293834

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This technical guide provides a comprehensive overview of the spectroscopic properties of **1H-Indazol-7-amine**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines the expected data from core spectroscopic techniques, detailed experimental protocols for obtaining this data, and a representative synthetic workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1H-Indazol-7-amine** (CAS No: 21443-96-9). Where experimentally determined data is not publicly available, predicted values based on the compound's structure and established spectroscopic principles are provided and noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data for **1H-Indazol-7-amine**

Note: The following NMR data are predicted values. The solvent is assumed to be DMSO-d₆.

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
H-3	~8.0	s	-	CH
H-4	~7.4	d	~8.0	CH
H-5	~6.8	t	~8.0	CH
H-6	~6.5	d	~8.0	CH
NH ₂	~5.5	br s	-	NH ₂
NH	~12.5	br s	-	NH

¹³ C NMR	Chemical Shift (ppm)	Assignment
C-3	~135	CH
C-3a	~140	C
C-4	~122	CH
C-5	~110	CH
C-6	~115	CH
C-7	~145	C-NH ₂
C-7a	~125	C

Table 2: Infrared (IR) Spectroscopy Data for **1H-Indazol-7-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Doublet	N-H stretch (asymmetric and symmetric) of primary amine
3200 - 3000	Broad	N-H stretch of indazole ring
1620 - 1580	Medium	N-H bend (scissoring) of primary amine
1580 - 1450	Medium-Strong	C=C aromatic ring stretch
1350 - 1250	Strong	C-N stretch of aromatic amine
800 - 700	Strong	C-H out-of-plane bend

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS) Data for **1H-Indazol-7-amine**

Technique	Parameter	Value	Reference
UV-Vis	λ_{max} (in H ₂ O)	295 nm	[1]
MS	Exact Mass	133.063997236 Da	[2]
MS	Molecular Formula	C ₇ H ₇ N ₃	[2]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **1H-Indazol-7-amine** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments of **1H-Indazol-7-amine**.

Materials and Equipment:

- 1H-Indazol-7-amine** sample

- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- High-field NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1H-Indazol-7-amine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
 - Vortex the mixture until the sample is fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's autosampler or manually load it into the probe.
 - Tune and shim the spectrometer to the sample.
 - Set the experiment parameters for both ¹H and ¹³C NMR, including the number of scans, acquisition time, and relaxation delay.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum.
 - Acquire the ¹³C NMR spectrum (typically proton-decoupled).
- Data Processing:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the ^1H and ^{13}C spectra to the residual solvent peak of DMSO- d_6 ($\delta \sim 2.50$ ppm for ^1H and $\delta \sim 39.52$ ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
- Determine the chemical shifts of the peaks in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1H-Indazol-7-amine** by analyzing its vibrational modes.

Materials and Equipment:

- **1H-Indazol-7-amine** sample
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press
- Spatula
- Potassium bromide (KBr), IR grade (if using pellet method)

Procedure (ATR method):

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid **1H-Indazol-7-amine** sample onto the ATR crystal.

- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_{max}) of **1H-Indazol-7-amine** in a suitable solvent.

Materials and Equipment:

- **1H-Indazol-7-amine** sample
- Spectroscopic grade solvent (e.g., methanol or water)
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **1H-Indazol-7-amine** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) suitable for UV-Vis analysis.

- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Fill two quartz cuvettes with the solvent to be used as the blank.
 - Place the cuvettes in the reference and sample holders and record a baseline spectrum.
- Data Acquisition:
 - Replace the blank in the sample holder with the cuvette containing the **1H-Indazol-7-amine** solution.
 - Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

Objective: To determine the exact mass of **1H-Indazol-7-amine** and study its fragmentation pattern.

Materials and Equipment:

- **1H-Indazol-7-amine** sample
- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
- Solvent for sample introduction (e.g., methanol/water mixture)
- Syringe pump or autosampler

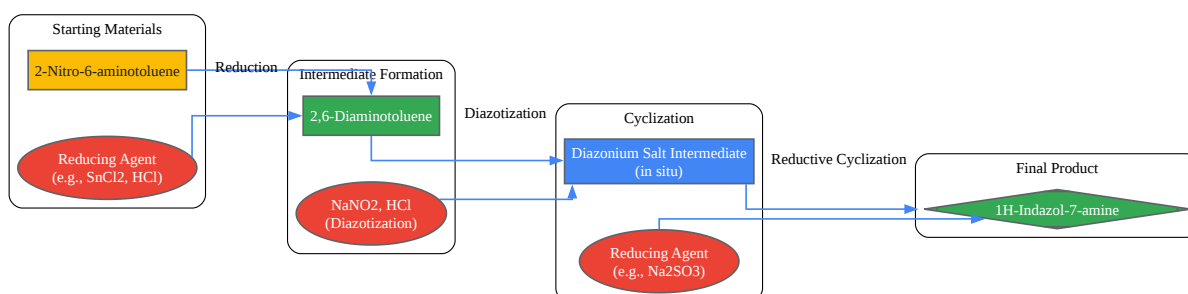
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **1H-Indazol-7-amine** in a suitable solvent.

- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion mode).
 - Set the mass analyzer parameters for a full scan over a relevant m/z range (e.g., 50-300).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
 - Acquire the full scan mass spectrum.
 - If desired, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
- Data Analysis:
 - Determine the m/z value of the molecular ion peak ($[M+H]^+$) and compare it to the calculated exact mass.
 - Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions.

Synthetic Workflow Visualization

The synthesis of **1H-Indazol-7-amine** can be achieved through various routes. A common approach involves the cyclization of a suitably substituted aniline derivative. The following diagram illustrates a logical workflow for a potential synthesis.



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Caption: Synthetic workflow for **1H-Indazol-7-amine**.

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References

- 1. 1H-Indazol-7-amine | 21443-96-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. 1H-indazol-7-amine | C₇H₇N₃ | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
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